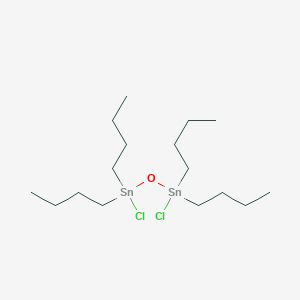
(Cyclohexylamino)(oxo)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of cyclohexylacetic acid derivatives involves multiple steps, including cyclization reactions and the use of acetic anhydride and perchloric acid to yield specific structures. For instance, cyclohexylideneamino)oxyacetic acid molecules are linked into dimers through hydrogen bonds, showcasing a method to create complex molecular structures through simple synthetic steps (Glidewell et al., 2004).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by specific interactions such as hydrogen bonding and π-π stacking interactions. These structural features are critical for understanding the compound's reactivity and properties. The study by Glidewell et al. (2004) details the hydrogen-bonded dimers and aromatic π-π stacking in cyclohexylideneamino)oxyacetic acid, demonstrating the importance of molecular structure in the compound's overall behavior.
Chemical Reactions and Properties
Cyclohexylamino derivatives undergo various chemical reactions, including intramolecular cyclization and oxidation. For example, the cyclization of acetic anhydride-treated amino acids to yield oxazolinium perchlorates demonstrates the reactivity of these compounds under acidic conditions (Boyd & Wright, 1972). Additionally, the oxidation of cyclohexene using chromium VI oxide in an acetic acid medium highlights the compound's susceptibility to oxidative conditions (Faruq et al., 2010).
Physical Properties Analysis
The physical properties of cyclohexylamino derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The formation of hydrogen-bonded dimers and the presence of aromatic π-π stacking interactions affect the compound's physical state and behavior in solutions.
Chemical Properties Analysis
These compounds exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, the ability to form stable hydrogen-bonded structures, and the potential for undergoing cyclization and oxidation reactions. The chemical properties are essential for their use in synthetic applications and in understanding their behavior in biological systems.
Aplicaciones Científicas De Investigación
1. Proteomics Research
- Application : (Cyclohexylamino)(oxo)acetic acid is used in proteomics research .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
2. Drought Stress Tolerance in Plants
- Application : Acetic acid, a simple and universal compound found in various organisms, was found to play an essential role in conferring tolerance to water deficit stress in plants .
- Method : This novel mechanism of drought stress tolerance is mediated by acetic acid via networks involving phytohormones, genes, and chromatin regulation .
- Results : This mechanism has great potential for solving the global food crisis and preventing desertification caused by global warming .
3. Remediation of Cd-Contaminated Soils
- Application : Acetic acid is used to improve the remediation efficiency of Cd-contaminated soils .
- Method : A potted experiment was performed with oilseed sunflower as the extractive plant. Acetic acid was applied at different concentrations at various days after seedling emergence .
- Results : Adding acetic acids improved the biomass of shoot and root; it increased firstly and then decreased with the increase of acetic acid concentrations . The treatment with 1 mmol/kg acetic acid at 40 days after seedling emergence had the most obvious effect .
4. Chromatography and Mass Spectrometry
Safety And Hazards
Propiedades
IUPAC Name |
2-(cyclohexylamino)-2-oxoacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-7(8(11)12)9-6-4-2-1-3-5-6/h6H,1-5H2,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKXKOUBASQQOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426372 |
Source


|
| Record name | (cyclohexylamino)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclohexylamino)(oxo)acetic acid | |
CAS RN |
13144-62-2 |
Source


|
| Record name | (cyclohexylamino)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














